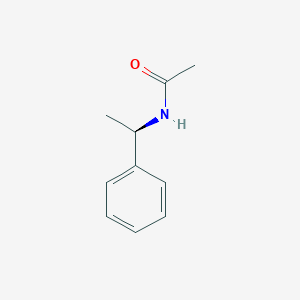

(R)-N-(1-phenylethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMRYVMZLANOQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352838 | |

| Record name | N-[(1R)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36283-44-0 | |

| Record name | N-[(1R)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-N-(1-phenylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-phenylethyl)acetamide is a chiral amide that serves as a crucial building block in asymmetric synthesis and holds significance in the development of pharmaceuticals.[1] Its stereospecific structure makes it a valuable intermediate for creating enantiomerically pure compounds, a critical aspect of modern drug design where the biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement. This technical guide provides a detailed overview of the known physical and spectroscopic properties of this compound, along with experimental protocols for its synthesis and characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [2][3] |

| Molecular Weight | 163.22 g/mol | [1][2][4] |

| CAS Number | 36283-44-0 | [1][2] |

| Melting Point | 73.0 to 77.0 °C | |

| Boiling Point | Not available | [5] |

| Appearance | Neat | [3] |

| Solubility | General solubility in organic solvents like ethanol and chloroform; limited solubility in water is expected for similar compounds. | [6] |

| Specific Rotation | Data not explicitly found, but measurement is a key method for confirming enantiomeric purity. | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of the molecule.

| ¹H NMR | Chemical Shift (δ ppm) |

| Aromatic Protons | 7.39–7.19 |

| Further detailed peak assignments are not readily available in the searched literature. |

| ¹³C NMR | Chemical Shift (δ ppm) |

| Carbonyl Carbon | 169.76 |

| Further detailed peak assignments are not readily available in the searched literature. |

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

| Functional Group | Characteristic Peak (cm⁻¹) |

| N-H Stretch | 3275–3287 |

| C=O Stretch (Amide I) | 1658–1669 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | Result |

| Electron Ionization (EI) | Molecular Ion Peak (M⁺): m/z 163 |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the direct acylation of (R)-1-phenylethylamine.[1]

Materials:

-

(R)-(+)-1-phenylethylamine

-

Acetic anhydride

-

Chloroform

-

Ice water

Procedure:

-

Dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml) in a suitable flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (38.4 g) dropwise to the cooled solution with stirring.

-

After the addition is complete, continue to stir the reaction mixture until the reaction is complete (monitoring by TLC is recommended).

-

Once the reaction is complete, carefully add ice water to the reaction mixture to quench any unreacted acetic anhydride and to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes

Procedure:

-

Ensure the melting point apparatus is calibrated.

-

Place a small amount of the dried, purified this compound into a capillary tube, ensuring the sample is well-packed.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Specific Rotation

Specific rotation is a crucial physical property for characterizing chiral compounds and determining their enantiomeric purity.

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Accurately weigh a sample of this compound (e.g., 1 g) and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask (e.g., 100 mL) to a known concentration.

-

Calibrate the polarimeter with a blank solvent.

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α) at a specific temperature (e.g., 20 °C) and wavelength (e.g., sodium D-line, 589 nm).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

Conclusion

This technical guide summarizes the key physical and spectroscopic properties of this compound. While fundamental data such as molecular weight and melting point are established, further research is required to definitively determine properties like its boiling point and to provide a more detailed analysis of its spectroscopic characteristics. The provided experimental protocols offer a solid foundation for the synthesis and characterization of this important chiral building block, aiding researchers and professionals in its effective utilization in drug development and organic synthesis.

References

- 1. This compound | 36283-44-0 | Benchchem [benchchem.com]

- 2. (R)-N-acetyl-1-phenylethylamine | C10H13NO | CID 735802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-[(R)-1-Phenylethyl]acetamide | CymitQuimica [cymitquimica.com]

- 4. N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to (R)-N-(1-phenylethyl)acetamide: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-phenylethyl)acetamide is a chiral amide of significant interest in synthetic and medicinal chemistry. Its well-defined stereochemistry makes it a valuable chiral auxiliary and a key building block in the asymmetric synthesis of complex molecules and pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, stereochemical properties, synthesis, and spectroscopic characterization. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and development.

Chemical Identity and Structure

This compound possesses a single stereocenter at the carbon atom adjacent to the phenyl group and the nitrogen of the amide moiety. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the absolute configuration at this chiral center.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | N-[(1R)-1-phenylethyl]acetamide[1] |

| Synonyms | (R)-(+)-N-Acetyl-1-phenylethylamine, (R)-N-Acetyl-1-methylbenzylamine |

| CAS Number | 36283-44-0[1][2][3] |

| Molecular Formula | C₁₀H₁₃NO[1][2][3] |

| Molecular Weight | 163.22 g/mol [1][2] |

| InChI Key | PAVMRYVMZLANOQ-MRVPVSSYSA-N[1][2] |

| SMILES | C--INVALID-LINK--NC(=O)C[1] |

Stereochemistry

The stereochemical integrity of this compound is crucial for its applications in asymmetric synthesis. The bulky phenyl group and the acetamide group create a distinct steric environment around the chiral center, which is exploited to direct the stereochemical outcome of reactions when it is used as a chiral auxiliary.

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Phenyl Protons: ~7.19 - 7.39 ppm (multiplet); Methine Proton (CH): Quartet; Methyl Protons (CH₃): Doublet; Acetyl Protons (CH₃): Singlet.[2] |

| ¹³C NMR | Carbonyl Carbon (C=O): ~169.76 ppm.[2] |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 163. |

Note: Specific peak values can vary depending on the solvent and instrument used.

Synthesis

This compound is commonly synthesized by the acylation of (R)-1-phenylethylamine. A typical laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed method for the synthesis involves the reaction of (R)-(+)-1-phenylethylamine with acetic anhydride.[4]

-

Reaction Setup: Dissolve (R)-(+)-1-phenylethylamine (1 equivalent) in a suitable solvent such as chloroform in a flask.

-

Reagent Addition: Cool the solution in an ice bath. Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, add ice water to the reaction mixture. Extract the aqueous layer with chloroform.

-

Purification: Wash the combined organic extracts with a 1N aqueous solution of sodium hydroxide and then with water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Isolation: Concentrate the solution under reduced pressure to obtain the crude product as crystals.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as isopropyl ether, to yield pure (+)-N-(1-phenylethyl)acetamide.[4]

Caption: Synthesis workflow for this compound.

Applications in Asymmetric Synthesis

The primary application of this compound and its precursor, (R)-1-phenylethylamine, is in the field of asymmetric synthesis, where it serves as a chiral auxiliary.[2] The chiral (R)-1-phenylethyl group is temporarily incorporated into a prochiral substrate. Its defined stereochemistry sterically hinders one face of the molecule, directing the approach of reagents to the opposite face.[2] This leads to the preferential formation of one diastereomer over the other, enabling the synthesis of enantiomerically enriched products.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral molecule with a well-defined structure and stereochemistry. Its utility as a chiral building block and auxiliary in asymmetric synthesis makes it an indispensable tool for chemists in academia and industry. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its effective use in the laboratory.

References

A Comprehensive Technical Guide to the Basic Synthesis of (R)-N-(1-phenylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the basic synthesis of (R)-N-(1-phenylethyl)acetamide from (R)-1-phenylethylamine. The primary synthetic route detailed is the acylation of (R)-1-phenylethylamine using acetic anhydride. This document furnishes a comprehensive experimental protocol, a summary of key quantitative data, and visual representations of the chemical reaction and experimental workflow to facilitate understanding and replication by researchers in organic synthesis and drug development.

Introduction

This compound is a chiral amide of significant interest in medicinal chemistry and asymmetric synthesis.[1] Its stereospecific structure makes it a valuable intermediate and building block for the synthesis of enantiomerically pure pharmaceuticals. The straightforward and efficient synthesis of this compound is crucial for its application in the development of novel therapeutic agents. This guide focuses on the most common and direct method for its preparation: the N-acylation of (R)-1-phenylethylamine.

Synthesis Pathway

The fundamental reaction for the synthesis of this compound is the nucleophilic acyl substitution of (R)-1-phenylethylamine with an acylating agent, typically acetic anhydride or acetyl chloride.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (acetate or chloride) to form the stable amide bond. The reaction is often carried out in an anhydrous solvent to prevent hydrolysis of the acylating agent.

Chemical Reaction

Caption: Chemical synthesis of this compound.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| (R)-(+)-1-Phenylethylamine | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | Reagent Grade | Fisher Scientific |

| Chloroform | Anhydrous, ≥99% | J.T. Baker |

| Sodium Hydroxide | Pellets, ≥97% | Merck |

| Isopropyl Ether | ACS Grade | VWR |

| Anhydrous Sodium Sulfate | Granular | EMD Millipore |

Equipment

-

Round-bottom flask (500 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization dish

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Polarimeter

-

NMR spectrometer

-

IR spectrometer

Synthetic Procedure

A detailed protocol for the synthesis is as follows, adapted from established literature.[2]

-

Reaction Setup: A solution of (R)-(+)-1-phenylethylamine (30 g, 0.247 mol) in chloroform (200 mL) is prepared in a 500 mL round-bottom flask equipped with a magnetic stir bar.

-

Addition of Acylating Agent: The flask is cooled in an ice bath. Acetic anhydride (38.4 g, 0.376 mol) is added dropwise to the stirred solution via a dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure completion.

-

Work-up: Ice water (100 mL) is added to the reaction mixture. The mixture is then transferred to a separatory funnel, and the organic layer is separated.

-

Extraction and Washing: The organic layer is washed sequentially with a 1N aqueous solution of sodium hydroxide (2 x 50 mL) and water (2 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crystalline solid.

-

Purification: The crude product is recrystallized from isopropyl ether to afford pure (+)-N-(1-phenylethyl)acetamide.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value | Reference |

| (R)-1-phenylethylamine | 30 g | [2] |

| Acetic Anhydride | 38.4 g | [2] |

| Solvent | Chloroform (200 mL) | [2] |

| Reaction Temperature | 0-10 °C (addition), RT (stirring) | [2] |

| Yield | 32.2 g (80%) | [2] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [3][4] |

| Molecular Weight | 163.22 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 73.0 to 77.0 °C | |

| Specific Rotation [α]D | +143.5° (c=1, ethanol) | [2] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.39–7.19 (m, 5H, Ar-H), 5.15 (quint, 1H, CH), 1.98 (s, 3H, COCH₃), 1.48 (d, 3H, CH₃) | [1] |

| ¹³C NMR (CDCl₃) | δ 169.76 (C=O), 143.0 (Ar-C), 128.6 (Ar-CH), 127.2 (Ar-CH), 126.2 (Ar-CH), 49.3 (CH), 23.3 (COCH₃), 21.6 (CH₃) | [1] |

| IR (KBr) | ν (cm⁻¹) 3275–3287 (N-H stretch), 3060 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1658–1669 (C=O stretch, Amide I), 1550 (N-H bend, Amide II) | [1] |

Note: NMR and IR data are representative and may vary slightly based on the solvent and instrument used.

Conclusion

The synthesis of this compound via the acylation of (R)-1-phenylethylamine with acetic anhydride is a robust and high-yielding method. The procedure is straightforward, employing standard laboratory techniques and equipment. The provided experimental protocol and characterization data serve as a valuable resource for researchers engaged in the synthesis of chiral intermediates for pharmaceutical and other applications. Careful control of reaction conditions, particularly temperature during the addition of acetic anhydride, is important for achieving optimal results. The purification by recrystallization is effective in obtaining a product of high purity.

References

IUPAC name for (R)-N-(1-phenylethyl)acetamide

An In-depth Technical Guide to N-[(1R)-1-phenylethyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(1R)-1-phenylethyl]acetamide, a chiral amide of significant interest in stereochemistry and pharmaceutical development, serves as a versatile intermediate in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities of its derivatives. Detailed experimental protocols for its synthesis are presented, alongside a summary of its role as a chiral auxiliary. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is N-[(1R)-1-phenylethyl]acetamide.[1] It is the R-enantiomer of N-(1-phenylethyl)acetamide.[1]

Table 1: Physicochemical Properties of N-[(1R)-1-phenylethyl]acetamide

| Property | Value | Reference |

| IUPAC Name | N-[(1R)-1-phenylethyl]acetamide | [1] |

| CAS Number | 36283-44-0 | [2] |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2][3] |

| Appearance | White to Yellow to Orange powder to crystal | |

| Melting Point | 73.0 to 77.0 °C | |

| InChI Key | PAVMRYVMZLANOQ-MRVPVSSYSA-N | [1][2] |

| SMILES | C--INVALID-LINK--NC(=O)C | [1] |

Synthesis Methodologies

The synthesis of N-[(1R)-1-phenylethyl]acetamide can be achieved through several routes, most notably via direct acylation of the corresponding chiral amine or through kinetic resolution of the racemic amine.

Direct Acylation of (R)-1-phenylethylamine

A common and straightforward method involves the direct acylation of (R)-1-phenylethylamine using an acylating agent such as acetic anhydride or acetyl chloride.[2] The reaction is typically performed in an anhydrous solvent like chloroform or tetrahydrofuran (THF) at reduced temperatures to manage the exothermic nature of the reaction.[2] A base, such as triethylamine or pyridine, is often added to neutralize the acidic byproduct and drive the reaction to completion.[2]

Chemoenzymatic Synthesis via Kinetic Resolution

Chemoenzymatic methods offer a highly selective route to N-[(1R)-1-phenylethyl]acetamide, primarily through the kinetic resolution of racemic 1-phenylethylamine.[2] Lipases, such as Candida antarctica lipase B (CALB), are effective biocatalysts for the enantiomer-selective acylation of the racemic amine.[2] In this process, the (R)-enantiomer is preferentially acylated, allowing for its separation from the unreacted (S)-1-phenylethylamine.[2]

Experimental Protocols

Synthesis of (+)-N-(1-phenylethyl)acetamide via Direct Acylation

Materials:

-

(R)-(+)-1-phenylethylamine (30 g)

-

Acetic anhydride (38.4 g)

-

Chloroform (200 ml)

-

Ice water

-

1N aqueous solution of sodium hydroxide

-

Water

-

Isopropyl ether

Procedure:

-

Dissolve (R)-(+)-1-phenylethylamine in chloroform in a suitable reaction vessel.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution.[4]

-

After the addition is complete, allow the reaction to proceed to completion.

-

Add ice water to the reaction mixture.[4]

-

Extract the mixture with chloroform.

-

Wash the organic extract with a 1N aqueous solution of sodium hydroxide and then with water.

-

Dry the organic extract and concentrate it under reduced pressure to obtain crystals.

-

Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide.

References

Solubility characteristics of (R)-N-(1-phenylethyl)acetamide in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of (R)-N-(1-phenylethyl)acetamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility profile based on structurally related compounds and provides a comprehensive experimental protocol for its empirical determination. The guide includes a standardized methodology for equilibrium solubility testing, a template for data presentation, and a visual workflow to aid in experimental design. This information is intended to support researchers in drug development, chemical synthesis, and other scientific endeavors requiring a thorough understanding of this compound's physicochemical properties.

Introduction

This compound is a chiral amide derivative of interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring a phenyl ring, an amide group, and a chiral center, dictates its physicochemical properties, including solubility. Solubility is a critical parameter that influences bioavailability, formulation development, and reaction conditions. Understanding the solubility of this compound in various common laboratory solvents is essential for its effective application.

Expected Solubility Profile

Based on the general principles of "like dissolves like" and data from structurally similar compounds like N-(2-phenylethyl)acetamide, a qualitative solubility profile can be predicted.[1]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a hydrophobic phenyl group suggests limited solubility in water.[1] However, the amide group can participate in hydrogen bonding, which may afford some solubility in polar protic solvents like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar amide group, solubility is expected to be low in nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated in solvents like dichloromethane and chloroform.[1][3]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination

The most reliable and widely used method for determining the thermodynamic equilibrium solubility of a compound is the "shake-flask" method.[4] This procedure measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

4.1. Materials

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or sealed glass tubes with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2-5 mL) of the desired solvent. The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.[4]

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. The time required to reach equilibrium can vary and should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5][6]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility. It is recommended to perform each determination in triplicate to ensure accuracy.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.

Caption: Experimental workflow for the shake-flask solubility method.

References

- 1. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. dissolutiontech.com [dissolutiontech.com]

Technical Guide: Safety, Handling, and Hazard Information for (R)-N-(1-phenylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and hazard information for (R)-N-(1-phenylethyl)acetamide (CAS No: 36283-44-0). The document is intended for professionals in research, scientific, and drug development fields to ensure the safe use and management of this chemical compound. Information is presented on its physical and chemical properties, hazard classifications, handling and storage procedures, and emergency measures. Detailed experimental protocols for key toxicological assessments, based on OECD guidelines, are also provided.

Chemical Identification and Physical Properties

This compound is a chiral amide that is of interest in organic synthesis and pharmaceutical research.[1] Accurate identification and knowledge of its physical properties are fundamental to its safe handling.

| Identifier | Value | Source |

| IUPAC Name | N-[(1R)-1-phenylethyl]acetamide | PubChem[2] |

| CAS Number | 36283-44-0 | Benchchem[1] |

| Molecular Formula | C₁₀H₁₃NO | PubChem[2] |

| Molecular Weight | 163.22 g/mol | PubChem[2] |

| InChI Key | PAVMRYVMZLANOQ-MRVPVSSYSA-N | Benchchem[1] |

| SMILES | C--INVALID-LINK--NC(=O)C | PubChem[2] |

Table 1: Chemical Identifiers for this compound

| Property | Value | Source |

| Appearance | White to Yellow to Orange powder to crystal | Tokyo Chemical Industry |

| Melting Point | 73.0 to 77.0 °C | Tokyo Chemical Industry |

| Boiling Point | 327.9 ± 21.0 °C at 760 mmHg (Predicted) | ChemSrc[3] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | ChemSrc[3] |

| Flash Point | 192.2 ± 7.0 °C (Predicted) | ChemSrc[3] |

| Water Solubility | Limited | CymitQuimica[4] |

| Solubility in Organic Solvents | Soluble in ethanol and chloroform | CymitQuimica[4] |

| logP (Octanol-Water Partition Coefficient) | 1.4 (Predicted) | PubChem[2] |

Table 2: Physical and Chemical Properties of this compound

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin irritation, and eye irritation.

| Hazard Class | GHS Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Table 3: GHS Hazard Classification

Signal Word: Warning

Hazard Pictograms:

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage practices are crucial to minimize exposure and associated risks.

3.1. Handling:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

3.2. Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

3.3. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Experimental Protocols for Hazard Assessment

The hazard classifications are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

4.1. Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method): This method is used to determine the acute oral toxicity of a substance.[5][6][7][8]

-

Principle: A stepwise procedure with a limited number of animals is used to classify the substance into a GHS category based on mortality.

-

Animal Model: Typically, female rats are used.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg body weight) is administered orally to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome (number of mortalities), the dose for the next group of animals is increased or decreased, or the study is stopped.

-

The substance is classified based on the dose at which mortality is observed.

-

4.2. In Vitro Skin Irritation - OECD Guideline 439 (Reconstructed Human Epidermis Test Method): This in vitro method assesses the potential of a substance to cause skin irritation.[9][10][11][12]

-

Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model, which mimics the properties of human skin. Cell viability is measured to determine the irritant potential.[9][10][12]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed by washing.

-

The tissue is incubated for a post-exposure period.

-

Cell viability is determined using a cell viability assay (e.g., MTT assay).

-

A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50%.[10][11][12]

-

4.3. Acute Eye Irritation - OECD Guideline 405: This test determines the potential of a substance to cause eye irritation or damage.[13][14][15][16][17]

-

Principle: The test substance is applied in a single dose to the eye of an experimental animal, and the effects are observed and scored over a period of time.

-

Animal Model: Typically, albino rabbits are used.[13][16][17]

-

Procedure:

-

A single dose of the substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[15][17]

-

The severity of the reactions is scored.

-

The substance is classified based on the severity and reversibility of the observed eye lesions. To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.[14][15]

-

Toxicological Information and Potential Mechanisms

5.1. Acute Effects:

-

Oral: Harmful if swallowed.

-

Skin: Causes skin irritation.

-

Eyes: Causes serious eye irritation.

-

Inhalation: May cause respiratory tract irritation.

5.2. Chronic Effects:

5.3. Potential Toxicological Pathways: Specific signaling pathways for this compound have not been elucidated. However, as an aromatic amide, its toxicity may be related to its metabolic activation. Aromatic amines and amides can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage.

References

- 1. This compound | 36283-44-0 | Benchchem [benchchem.com]

- 2. (R)-N-acetyl-1-phenylethylamine | C10H13NO | CID 735802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(1-phenylethyl)- | CAS#:6284-14-6 | Chemsrc [chemsrc.com]

- 4. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. iivs.org [iivs.org]

- 12. senzagen.com [senzagen.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 15. oecd.org [oecd.org]

- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 17. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

The Pivotal Role of (R)-N-(1-phenylethyl)acetamide and its Derivatives in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on stereochemistry to enhance therapeutic efficacy and minimize adverse effects. Within this context, chiral amides, particularly derivatives of (R)-N-(1-phenylethyl)acetamide, have emerged as a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the synthesis, biological activities, and mechanistic underpinnings of this important class of compounds, providing a comprehensive resource for professionals in drug discovery and development.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. Biological systems, including enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules. This means that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The use of single-enantiomer drugs has become a critical strategy to improve therapeutic outcomes and reduce the potential for off-target effects. Chiral amides, such as this compound, serve as valuable building blocks and key intermediates in the asymmetric synthesis of enantiomerically pure pharmaceuticals.[1] Derivatives of this scaffold have been explored for a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[2][3][4]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the acylation of the chiral amine, (R)-1-phenylethylamine, with a suitable carboxylic acid or its activated derivative. A common synthetic strategy is the Leuckart synthetic pathway.

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated promising biological activities across various therapeutic areas. The following sections summarize the key findings and present quantitative data in a structured format.

Anti-inflammatory and Analgesic Activity

A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been synthesized and evaluated for their anti-inflammatory and analgesic properties.[2][3][4] The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, while analgesic effects were determined by the hot plate method.

Table 1: Anti-inflammatory Activity of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

| Compound ID | Substituent on Phenoxy Ring | % Inhibition of Paw Edema |

| 3a | 4-Chloro | 65.4 |

| 3b | 2,4-Dichloro | 72.8 |

| 3c | 4-Nitro | 78.2 |

| 3d | 2-Nitro | 69.1 |

| 3e | 4-Fluoro | 61.8 |

| Diclofenac | - (Standard) | 81.8 |

Data extracted from a study by Rani et al., where compounds with halogen substitutions on the aromatic ring showed favorable anti-inflammatory activity.[2][3]

Table 2: Analgesic Activity of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

| Compound ID | Substituent on Phenoxy Ring | Reaction Time (sec) on Hot Plate |

| 3a | 4-Chloro | 8.1 ± 0.21 |

| 3b | 2,4-Dichloro | 8.9 ± 0.18 |

| 3c | 4-Nitro | 9.5 ± 0.25 |

| 3d | 2-Nitro | 8.5 ± 0.15 |

| 3e | 4-Fluoro | 7.8 ± 0.20 |

| Pentazocine | - (Standard) | 10.2 ± 0.30 |

Data from the same study, indicating that the nitro-substituted compound (3c) exhibited the most significant analgesic effect.[3]

Anticancer Activity

The anticancer potential of these chiral amide derivatives has also been investigated against various human cancer cell lines. The cytotoxicity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 3: In Vitro Anticancer Activity (IC50 in µM) of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

| Compound ID | Substituent on Phenoxy Ring | MCF-7 (Breast Cancer) | SK-N-SH (Neuroblastoma) |

| 3a | 4-Chloro | 28.5 | 35.2 |

| 3b | 2,4-Dichloro | 22.1 | 29.8 |

| 3c | 4-Nitro | 15.8 | 21.5 |

| 3d | 2-Nitro | 25.3 | 32.1 |

| 3e | 4-Fluoro | 31.2 | 38.9 |

| Doxorubicin | - (Standard) | 1.2 | 3.5 |

These investigations revealed that synthesized products with halogens on the aromatic ring favor anticancer activity, with the nitro-substituted compound (3c) showing the highest potency among the tested derivatives.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for the key experiments cited in this guide.

Synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

This protocol is based on the Leuckart synthetic pathway as described in the evaluation of these compounds.[2][3][4]

-

Synthesis of Substituted Phenoxyacetic Acid: A mixture of the appropriately substituted phenol (0.1 mol), chloroacetic acid (0.1 mol), and 30% aqueous sodium hydroxide (20 mL) is refluxed for 4 hours. The reaction mixture is then cooled, diluted with water (20 mL), and acidified with dilute HCl. The precipitated product is filtered, washed with cold water, and recrystallized from ethanol.

-

Synthesis of Chiral Amine: (R)-1-phenylethylamine is prepared from the corresponding substituted acetophenone.

-

Coupling Reaction: A mixture of the substituted phenoxyacetic acid (0.01 mol) and thionyl chloride (0.015 mol) in dry benzene (20 mL) is refluxed for 2 hours. The excess thionyl chloride and benzene are removed by distillation. The resulting acid chloride is dissolved in dry benzene (20 mL) and added dropwise to a solution of (R)-1-phenylethylamine (0.01 mol) and pyridine (0.01 mol) in dry benzene (20 mL) with constant stirring at 0-5 °C. The reaction mixture is then stirred at room temperature for 3 hours.

-

Work-up and Purification: The reaction mixture is washed with dilute HCl, 10% sodium bicarbonate solution, and finally with water. The benzene layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product. The final compound is purified by recrystallization from a suitable solvent.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animals: Wistar albino rats of either sex (150-200 g) are used.

-

Procedure: The animals are divided into groups. The control group receives the vehicle, the standard group receives a reference drug (e.g., Diclofenac), and the test groups receive different doses of the synthesized compounds. After 30 minutes of drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group with respect to the control group.

Hot Plate Test

This method is used to assess the central analgesic activity of compounds.

-

Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure: The animals (e.g., Swiss albino mice) are placed on the hot plate, and the time taken for the animal to show a nociceptive response (e.g., licking of the paws or jumping) is recorded as the reaction time. A cut-off time is set to prevent tissue damage.

-

Measurement: The reaction time is measured before and at various time points after the administration of the test compounds, vehicle, or a standard analgesic (e.g., Pentazocine).

-

Data Analysis: A significant increase in the reaction time compared to the control group indicates an analgesic effect.

MTT Assay for Cytotoxicity

This in vitro assay determines the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, SK-N-SH) are cultured in appropriate media and conditions.

-

Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanistic Insights

While the exact molecular targets for many of these derivatives are still under investigation, their structural features suggest potential interactions with key signaling pathways involved in inflammation, pain, and cancer. For instance, the anti-inflammatory and analgesic effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes or modulation of other inflammatory mediators.

Potential Anti-inflammatory Signaling Pathway Modulation:

Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.

The anticancer activity of these compounds could be attributed to the induction of apoptosis or the inhibition of specific kinases involved in cancer cell proliferation and survival.

Apoptosis Induction Pathway:

Caption: Simplified pathway of apoptosis induction in cancer cells.

Conclusion and Future Directions

Chiral amides derived from this compound represent a promising and versatile scaffold in medicinal chemistry. The studies highlighted in this guide demonstrate their potential as anti-inflammatory, analgesic, and anticancer agents. The modular nature of their synthesis allows for the generation of diverse libraries of compounds, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Future research in this area should focus on:

-

Elucidation of specific molecular targets: Identifying the precise enzymes or receptors with which these compounds interact will enable more rational drug design and a deeper understanding of their mechanisms of action.

-

In-depth stereoselectivity studies: Comparing the biological activity of (R) and (S) enantiomers of active derivatives will be crucial to confirm the importance of the chiral center and to develop more selective drugs.

-

Pharmacokinetic and in vivo efficacy studies: Promising lead compounds should be advanced to more comprehensive preclinical studies to evaluate their absorption, distribution, metabolism, excretion (ADME) properties, and in vivo efficacy in relevant animal models.

By leveraging the principles of stereochemistry and rational drug design, the continued exploration of this compound derivatives holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of (R)-N-(1-phenylethyl)acetamide

This technical guide provides a detailed overview of the spectroscopic data for the chiral compound (R)-N-(1-phenylethyl)acetamide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

This compound is a chiral amide with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1][2] Its structure consists of a phenyl group and an acetamide group attached to a chiral center.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of nuclei.[3][4]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39–7.19 | m | 5H | Aromatic protons (C₆H₅) |

| 5.15 | q | 1H | Methine proton (CH) |

| 1.98 | s | 3H | Acetyl protons (CH₃CO) |

| 1.45 | d | 3H | Methyl protons (CH₃CH) |

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.76 | Carbonyl carbon (C=O) |

| 143.2 | Quaternary aromatic carbon (C) |

| 128.6 | Aromatic methine carbons (CH) |

| 127.3 | Aromatic methine carbon (CH) |

| 126.2 | Aromatic methine carbons (CH) |

| 49.3 | Methine carbon (CH) |

| 23.3 | Acetyl methyl carbon (CH₃CO) |

| 21.7 | Methyl carbon (CH₃CH) |

Data sourced from publicly available spectral databases.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6][7]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3060 | Aromatic C-H stretch | Aromatic ring |

| ~2970 | Aliphatic C-H stretch | Alkyl groups |

| ~1645 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1450 | C-H bend | Alkyl groups |

| ~700, ~760 | C-H out-of-plane bend | Monosubstituted benzene |

Characteristic IR absorption ranges for amides and aromatic compounds.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8][9][10]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 163 | Molecular ion [M]⁺ |

| 148 | [M - CH₃]⁺ |

| 120 | [M - CH₃CO]⁺ |

| 106 | [C₆H₅CHCH₃]⁺ (base peak) |

| 77 | [C₆H₅]⁺ |

Data interpreted from expected fragmentation patterns of N-substituted acetamides.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

A common method for solid samples is the thin solid film or KBr pellet method.

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[11]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[11]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]

-

Place the plate in the spectrometer and acquire the spectrum.[11]

-

-

KBr Pellet Method:

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

Place the disk in the spectrometer and acquire the spectrum.

-

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8]

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).[8][9] EI is a common method for small organic molecules and often results in characteristic fragmentation patterns.[8]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. This compound | 36283-44-0 | Benchchem [benchchem.com]

- 2. N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. amherst.edu [amherst.edu]

- 6. webassign.net [webassign.net]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

- 11. orgchemboulder.com [orgchemboulder.com]

N-Phenylethylacetamide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

N-phenylethylacetamide and its derivatives represent a versatile class of chemical compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These molecules, characterized by a core structure of an acetamide group attached to a phenylethyl moiety, serve as a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of N-phenylethylacetamide derivatives, with a focus on their potential applications in treating a range of diseases.

Antimicrobial and Nematicidal Activities

A notable area of investigation for N-phenylethylacetamide derivatives is their efficacy against various pathogens.[1][2][3][4][5][6]

A series of novel N-phenylacetamide derivatives incorporating 4-arylthiazole moieties has demonstrated promising in vitro antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc).[1][3] One of the standout compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which is superior to the commercial bactericides bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM).[1][3] Scanning electron microscopy revealed that this compound likely exerts its effect by causing cell membrane rupture.[1][3]

Furthermore, certain derivatives have displayed significant nematicidal activity. For instance, compound A23 from the same series showed 100% mortality against the root-knot nematode Meloidogyne incognita at a concentration of 500 µg/mL and 53.2% mortality at 100 µg/mL after 24 hours of treatment.[1][3]

Another study synthesized a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives and evaluated their antibacterial activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, with the compounds showing moderate to high activity.[5] Theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives have also been explored as antimicrobial agents, with some compounds showing potent activity against B. subtilis and E. coli.[4]

Quantitative Data on Antimicrobial and Nematicidal Activities

| Compound | Target Organism | Activity Metric | Value | Reference |

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae | EC50 | 156.7 µM | [1][3] |

| Bismerthiazol (Reference) | Xanthomonas oryzae pv. oryzae | EC50 | 230.5 µM | [1][3] |

| Thiodiazole copper (Reference) | Xanthomonas oryzae pv. oryzae | EC50 | 545.2 µM | [1][3] |

| Compound A23 | Meloidogyne incognita | Mortality (24h) | 100% at 500 µg/mL | [1][3] |

| Compound A23 | Meloidogyne incognita | Mortality (24h) | 53.2% at 100 µg/mL | [1][3] |

| 4-methylphenyl theophylline-1,2,4-triazole 4e | E. coli | MIC | 0.20 ± 0.08 µg/mL | [4] |

| 3,4-Dimethylphenyl-based theophylline-1,2,4-triazole 4g | B. subtilis | MIC | 0.28 ± 0.50 µg/mL | [4] |

Experimental Protocols

In Vitro Antibacterial Activity Assay: [1][3]

The in vitro antibacterial activities of the target compounds against phytopathogenic bacteria (Xoo, Xac, and Xoc) were evaluated using a turbidimeter test. The compounds were dissolved in DMSO and diluted with sterile water containing 0.1% Tween-20 to the desired concentrations. A bacterial suspension in nutrient broth was added to each well of a 96-well plate containing the test compound. The plates were incubated at 28 °C for 48 hours. The optical density at 600 nm was measured to determine bacterial growth inhibition.

Nematicidal Activity Assay: [1][3]

The nematicidal activity was tested against M. incognita. The test compounds were dissolved in DMSO and diluted with water to the final concentrations. A suspension of nematodes was added to each well of a 24-well plate containing the test solution. The plates were maintained at 25 °C for 24 hours. The number of dead nematodes was counted under a microscope to determine the mortality rate.

Neurological and Analgesic Activities

N-phenylethylacetamide derivatives have shown significant potential in the central nervous system (CNS), with demonstrated anticonvulsant, neuroprotective, and analgesic properties.[2][7][8][9][10]

Anticonvulsant Activity

Several studies have focused on the synthesis and evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as anticonvulsant agents.[8][9] These compounds were designed as analogs of active pyrrolidine-2,5-diones. Initial screening using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice and rats revealed that many of these derivatives exhibit protection, particularly in the MES seizures.[8][9] Notably, 3-(trifluoromethyl)anilide derivatives were found to be particularly active. Some of these molecules also showed activity in the 6-Hz screen, an animal model for therapy-resistant epilepsy.[8][9] In vitro studies suggest that the mechanism of action for some of these compounds involves binding to neuronal voltage-sensitive sodium channels.[8]

Quantitative Data on Anticonvulsant Activity

| Compound | Test Model | Dose (mg/kg) | Activity | Reference |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | MES (0.5h) | 100 | Effective | [8] |

| N-(3-chlorophenyl)-2-morpholino-acetamide (13) | MES (0.5h) | 100 | Protection | [8] |

| N-(3-chlorophenyl)-2-morpholino-acetamide (13) | MES (4h) | 300 | Protection | [8] |

| Compound 24 | Rotarod | 100 | Neurotoxicity | [8] |

| Most 3-chloro and 3-(trifluoromethyl)anilides | Rotarod | 300 | No neurotoxicity | [8] |

Analgesic and Anti-inflammatory Effects

The analgesic potential of N-phenylethylacetamide derivatives has also been investigated.[2][7][10] A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and evaluated for their anti-inflammatory and analgesic activities. The results indicated that halogen-containing phenoxy derivatives exhibited enhanced anti-inflammatory function, while derivatives with a nitro group showed good anti-cancer, anti-inflammatory, and analgesic activities.[7] Another study on N-phenylacetamide sulphonamides found that N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity, comparable or superior to paracetamol.[7]

Experimental Protocols

Maximal Electroshock (MES) Test: [8][9]

The MES test is a standard model for generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal electrodes to induce seizures in rodents. The test compounds are administered intraperitoneally at various time points before the stimulus. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.

Rotarod Test for Neurotoxicity: [8]

This test assesses motor coordination and potential neurological deficits. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A reduced latency to fall is indicative of neurotoxicity.

Eddy's Hot Plate Method for Analgesic Activity: [10]

This method is used to evaluate central analgesic activity. The animal is placed on a heated plate, and the latency to a pain response (e.g., paw licking or jumping) is measured. An increase in the reaction time after administration of the test compound indicates an analgesic effect.

Signaling Pathways and Workflows

Other Biological Activities

The therapeutic potential of N-phenylethylacetamide derivatives extends to other areas, including anticancer and carbonic anhydrase inhibitory activities.

Anticancer Activity

N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide and related compounds have demonstrated remarkable anti-cancer activity against various cell lines.[7]

Carbonic Anhydrase Inhibition

N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been synthesized and evaluated as carbonic anhydrase inhibitors, with some compounds showing inhibitory activity in the nanomolar range against human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors.[11]

Quantitative Data on Other Biological Activities

| Compound | Target | Activity Metric | Value | Reference |

| N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide | Various cancer cell lines | - | Remarkable | [7] |

| Benzenesulfonamide derivatives | hCA IX | KI | 14 to 7336 nM | [11] |

| Benzenesulfonamide derivatives | hCA XII | KI | 8 to 6025 nM | [11] |

Synthesis of N-Phenylethylacetamide Derivatives

The synthesis of N-phenylethylacetamide derivatives typically involves standard amidation reactions. A common method is the reaction of a substituted phenylethylamine with an appropriate acetyl chloride or acetic anhydride in the presence of a base.[2] Another approach involves the reaction of a chloroacetamide with various amines or other nucleophiles.[12] For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized via the alkylation of the corresponding amines with 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone.[8]

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship (SAR) studies have provided insights into the structural features that govern the biological activities of N-phenylethylacetamide derivatives. For instance, in the case of antibacterial N-phenylacetamide derivatives containing 4-arylthiazole moieties, the nature and position of substituents on the aryl ring significantly influence their activity.[1][3] For anticonvulsant derivatives, the type of substituent at the 3-position of the anilide moiety was found to be crucial for their activity in the MES test.[8] The chirality of the N-(1-phenylethyl)acetamide core also plays a profound role in the biological activity of its derivatives.[2][13]

Conclusion

N-phenylethylacetamide derivatives constitute a promising class of compounds with a wide array of biological activities, including antimicrobial, nematicidal, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects. The versatility of their core structure allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. Further research, including more detailed mechanistic studies and lead optimization, is warranted to fully exploit the therapeutic potential of this important class of molecules. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the discovery and development of novel N-phenylethylacetamide-based therapeutics.

References

- 1. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. irejournals.com [irejournals.com]

- 6. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 10. rjptonline.org [rjptonline.org]

- 11. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]

The Enduring Legacy of 1-Phenylethylamine Derivatives in Chiral Resolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective on Chirality and Resolution

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, has been a cornerstone of chemical sciences since Louis Pasteur's pioneering work in 1848. Pasteur's manual separation of the enantiomeric crystals of sodium ammonium tartrate laid the foundation for the field of stereochemistry and highlighted the critical need for methods to separate racemic mixtures. The development of chiral resolving agents, compounds that can selectively interact with one enantiomer in a racemic mixture, has been instrumental in advancing our ability to produce enantiomerically pure substances, which is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries.

Among the vast array of resolving agents developed over the past century, 1-phenylethylamine (α-phenylethylamine or α-PEA) and its derivatives have emerged as particularly versatile and widely utilized tools. Introduced as a chiral resolving agent by A. W. Ingersoll in 1937, the utility of 1-phenylethylamine stems from its low cost, commercial availability in both enantiomeric forms, and its ability to form diastereomeric salts with a wide range of racemic carboxylic acids.[1] This technical guide provides an in-depth exploration of the historical context, underlying principles, experimental methodologies, and quantitative outcomes associated with the use of 1-phenylethylamine derivatives in chiral resolution.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The primary mechanism by which 1-phenylethylamine and its derivatives effect chiral resolution is through the formation of diastereomeric salts. Enantiomers, by definition, possess identical physical properties, such as solubility, melting point, and boiling point, making their direct separation challenging. However, when a racemic mixture of a chiral acid is reacted with an enantiomerically pure chiral base like (R)- or (S)-1-phenylethylamine, a pair of diastereomeric salts is formed.

These diastereomers are not mirror images of each other and, consequently, exhibit different physical properties. This difference in properties, most notably solubility in a given solvent, allows for their separation by techniques such as fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the original acid can be regenerated by treatment with a strong acid, which liberates the chiral amine, often allowing for its recovery and reuse.

Experimental Protocols: Resolution of Racemic Acids

The following protocols provide detailed methodologies for the chiral resolution of racemic carboxylic acids using 1-phenylethylamine derivatives. These are generalized procedures that can be adapted for specific substrates.

General Protocol for the Resolution of a Racemic Carboxylic Acid

-

Salt Formation:

-

Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

Add an equimolar amount of the chiral resolving agent, either (R)- or (S)-1-phenylethylamine, to the solution.

-

Heat the mixture to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

The collected solid is the diastereomerically enriched salt.

-

-

Recrystallization (Optional but often necessary):

-

To improve the diastereomeric purity, recrystallize the salt from a suitable solvent. The choice of solvent and the number of recrystallizations will depend on the specific diastereomeric pair and the desired purity.

-

-

Liberation of the Enantiomerically Pure Acid:

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., HCl or H₂SO₄) to a pH where the carboxylic acid is fully protonated and precipitates out of the aqueous solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the enantiomerically enriched carboxylic acid.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the purified enantiomer.

-

-

Recovery of the Chiral Resolving Agent:

-

The aqueous layer from the previous step contains the protonated chiral amine. Basification of this layer with a strong base (e.g., NaOH) will regenerate the free amine, which can then be extracted with an organic solvent and purified for reuse.

-

Specific Example: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine[2][3]

-

Salt Formation:

-

In a suitable flask, dissolve racemic ibuprofen in a 0.25 M KOH solution and heat the mixture.

-

Slowly add (S)-(-)-1-phenylethylamine to the heated solution. A precipitate of the (S,S)-ibuprofen-phenethylammonium salt, which is less soluble, should form.

-

Continue heating and stirring for a defined period, then allow the mixture to cool to room temperature.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration and wash with ice-cold water.

-

Recrystallize the salt from a suitable solvent, such as 2-propanol, to enhance its diastereomeric purity.

-

-

Liberation of (S)-(+)-Ibuprofen:

-

Treat the recrystallized salt with 2 M H₂SO₄.

-

Extract the resulting mixture with an organic solvent like methyl-t-butyl ether (MTBE).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield (S)-(+)-ibuprofen.

-

Quantitative Data on Chiral Resolution using 1-Phenylethylamine Derivatives

The efficiency of a chiral resolution process is typically evaluated based on the yield and the enantiomeric excess (ee%) or diastereomeric excess (de%) of the products. The following table summarizes quantitative data from various resolutions reported in the literature.

| Racemic Compound Resolved | Resolving Agent | Solvent | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| 2-Methoxy-2-(1-naphthyl)propionic acid | (R)-1-Phenylethylamine | Aqueous Ethanol | (R)-MNPA | 29% (after recrystallization) | >99% | [2] |

| 2-Chloromandelic acid | (R)-N-benzyl-1-phenylethylamine | Not specified | (R)-2-Chloromandelic acid | High | High | [2] |

| α-Hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (R)-1-Phenylethylamine | 2-Propanol | (R)-Phosphinic acid | High | High | [2] |

| α-Hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (S)-1-Phenylethylamine | Ethanol | (S)-Phosphinic acid | 32% | High | [2] |

| Ibuprofen | (S)-1-Phenylethylamine | Aqueous KOH / 2-Propanol | (S)-(+)-Ibuprofen | Variable | High | [3][4] |

Visualizing the Chiral Resolution Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in chiral resolution with 1-phenylethylamine.

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Caption: Experimental workflow for chiral resolution by crystallization.

Conclusion